(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane
Overview
Description
(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is a significant ligand in coordination chemistry, particularly in the field of homogenous catalysis. It is known for its unique spatial configuration and ability to form complexes with various metals, which are crucial for catalytic processes.
Synthesis Analysis
The synthesis of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane involves several steps, starting from the (R)-(-)-4-amino[2.2]paracyclophane or (R)-(-)-4-carboxy[2.2]paracyclophane precursors. The process typically includes halogenation, phosphination, and complex formation steps, resulting in moderate overall yields (Ricci, Ruzziconi, & Giorgio, 2005).
Molecular Structure Analysis
The molecular structure of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane complexes has been extensively studied using single-crystal X-ray diffraction. These studies reveal the spatial arrangement of the phosphino groups and their interaction with the central metal atom, providing insights into the ligand's coordination properties and its suitability for catalysis (Dyer et al., 1998).
Chemical Reactions and Properties
This ligand is known for its role in facilitating various chemical reactions, including carbon-carbon cross-coupling reactions. The unique bite angle and electronic properties of the ligand-metal complexes contribute to their catalytic activity, particularly in processes such as reductive elimination (Dyer et al., 1998).
Physical Properties Analysis
The physical properties of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane and its complexes, such as solubility, melting points, and stability, are crucial for their application in catalysis. These properties can vary significantly depending on the nature of the metal center and the reaction conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, selectivity, and the ability to form stable complexes with different metals, underline the versatility of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane as a ligand in catalysis. Its application extends to various types of catalytic reactions, showcasing its effectiveness in promoting reaction processes while maintaining selectivity and activity (Dyer et al., 1998).
Scientific Research Applications
Photoluminescence Applications : The complex (phanephos)ReI(CO)3Cl, with phanephos being 4,12-bis(diphenylphosphino)-[2.2]-paracyclophane, exhibits a lowest-energy intraligand excited state. This feature makes it a candidate for applications in photoluminescence studies (Kunkely & Vogler, 2002).
Catalytic Applications in Organic Synthesis : The compound is ideal for catalytic processes such as carbon−carbon cross-coupling reactions, as observed in the structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl2], due to its suitable P−Pd−P bite angle (Dyer et al., 1998).
Chiral Ligand in Transition Metal-Catalyzed Reactions : It is used as a chiral diphosphine ligand in transition metal-catalyzed reactions, adding to its versatility in organic synthesis (Adrio & Hii, 2012).
Asymmetric Hydrogenation Catalyst : Iridium complexes with this compound have been used in the asymmetric hydrogenation of functionalized and simple alkenes (Focken, Raabe, & Bolm, 2004).
Design of Planar Chiral Bisphosphine Ligands : The compound has been the basis for synthesizing novel bisphosphine ligands, showing high catalytic activity in palladium-catalyzed asymmetric allylalkylation reactions (Huang, Jin, & Lin, 2021).
Structural and Electronic Studies in Chemistry : It has been used in the synthesis of complexes with unique structural and electronic properties, such as Rh(II) and Rh(I) two-legged piano-stool complexes (Dixon et al., 2003).
Future Directions
properties
IUPAC Name |
(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZZILPVUYAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045593 | |
Record name | (R)-Phanephos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Phanephos | |
CAS RN |
364732-88-7 | |
Record name | (R)-Phanephos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364732-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Phanephos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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